An In-depth Technical Guide to (R)-4-nitrobenzyl 2-aminohexanoate hydrochloride
An In-depth Technical Guide to (R)-4-nitrobenzyl 2-aminohexanoate hydrochloride
Introduction
(R)-4-nitrobenzyl 2-aminohexanoate hydrochloride is a chiral organic compound of interest in the fields of medicinal chemistry and drug development. Its structure, incorporating a nitrobenzyl protecting group and a chiral amino acid moiety, suggests its potential as an intermediate in the synthesis of more complex molecules, including peptide-based therapeutics and other pharmacologically active agents. The nitrobenzyl group is a well-established photolabile protecting group, offering the advantage of mild deprotection conditions, which is crucial when working with sensitive molecular architectures. This guide provides a comprehensive overview of the known and extrapolated chemical properties, a putative synthetic route, analytical methodologies, and essential safety protocols for (R)-4-nitrobenzyl 2-aminohexanoate hydrochloride, designed for researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
The precise experimental data for (R)-4-nitrobenzyl 2-aminohexanoate hydrochloride is not extensively documented in publicly available literature. However, based on its chemical structure and data from structurally related compounds, we can infer a range of its physicochemical properties.
| Property | Value | Source/Rationale |
| CAS Number | 865488-39-7 | [1] |
| Molecular Formula | C₁₃H₁₉ClN₂O₄ | [1] |
| Molecular Weight | 302.76 g/mol | [1] |
| Appearance | Expected to be a crystalline solid, likely pale yellow to white. | Inferred from related nitrobenzyl compounds which are often crystalline solids[2][3]. |
| Melting Point | Not explicitly available. Likely in the range of 100-200 °C. | Inferred from similar compounds like 4-nitrobenzyl bromide (m.p. 94-96 °C) and 4-nitrobenzylamine hydrochloride (m.p. ~250 °C)[3][4]. The hydrochloride salt form generally increases the melting point. |
| Solubility | Expected to be soluble in water and polar organic solvents such as methanol and ethanol. Sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form enhances aqueous solubility. The organic backbone suggests solubility in polar organic solvents[2]. |
| Stability | Stable under standard laboratory conditions. Sensitive to light due to the photolabile nitrobenzyl group. Incompatible with strong oxidizing agents, strong bases, and amines[5]. | The nitrobenzyl group is known for its photolability. General stability is inferred from related nitroaromatic compounds[5]. |
Proposed Synthesis Workflow
A plausible synthetic route to (R)-4-nitrobenzyl 2-aminohexanoate hydrochloride involves a two-step process starting from (R)-2-aminohexanoic acid (D-Norleucine). This strategy is based on established methods for the esterification of amino acids and the introduction of the 4-nitrobenzyl protecting group.
Step 1: N-Protection of (R)-2-aminohexanoic acid
To prevent side reactions at the amino group during esterification, it is first necessary to protect it. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Step 2: Esterification with 4-Nitrobenzyl Bromide
The Boc-protected amino acid is then esterified with 4-nitrobenzyl bromide in the presence of a mild base. This reaction proceeds via an SN2 mechanism.
Step 3: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently leads to the formation of the hydrochloride salt of the desired product.
Caption: Proposed synthetic workflow for (R)-4-nitrobenzyl 2-aminohexanoate hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of Boc-(R)-2-aminohexanoic acid
-
Dissolve (R)-2-aminohexanoic acid (1 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to the solution to deprotonate the amino group.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Step 2: Synthesis of Boc-(R)-4-nitrobenzyl 2-aminohexanoate
-
Dissolve Boc-(R)-2-aminohexanoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents).
-
Add 4-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of (R)-4-nitrobenzyl 2-aminohexanoate hydrochloride
-
Dissolve the purified Boc-(R)-4-nitrobenzyl 2-aminohexanoate in a minimal amount of a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) in excess.
-
Stir the mixture at room temperature for 1-4 hours. A precipitate should form.
-
Monitor the deprotection by TLC.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove any remaining starting material, and dry under vacuum to yield the final hydrochloride salt.
Analytical Methods
The characterization and purity assessment of (R)-4-nitrobenzyl 2-aminohexanoate hydrochloride can be achieved through a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for determining the purity and quantifying the compound.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol would be effective.[6]
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 260-280 nm, would provide good sensitivity.[7]
-
Internal Standard: For quantitative analysis, an internal standard such as 3,4-dinitrotoluene or 1,2-dinitrobenzene could be employed.[8]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrobenzyl group, the benzylic protons, the chiral proton at the alpha-carbon of the amino acid, and the aliphatic protons of the hexanoate chain.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group.
Safety and Handling
(R)-4-nitrobenzyl 2-aminohexanoate hydrochloride should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, the presence of the nitroaromatic group warrants careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9][11] Use in a well-ventilated area or under a chemical fume hood.[9][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[12][13]
-
First Aid Measures:
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[13]
Applications in Drug Development
The unique structural features of (R)-4-nitrobenzyl 2-aminohexanoate hydrochloride make it a valuable building block in drug discovery and development.
-
Peptide Synthesis: The amino acid ester can be used in the synthesis of peptides, where the nitrobenzyl group can serve as a protecting group for the C-terminus.
-
Prodrug Design: The nitrobenzyl moiety is a key component of prodrugs designed for gene-directed enzyme prodrug therapy (GDEPT).[14] In this approach, a non-toxic prodrug is administered and subsequently activated to a cytotoxic agent at the tumor site by a nitroreductase enzyme that is selectively expressed in cancer cells.[14]
-
Intermediate for Bioactive Molecules: This compound can serve as a starting material for the synthesis of a variety of bioactive molecules, leveraging the reactivity of the amino and ester functionalities for further chemical modifications.[15]
Conclusion
(R)-4-nitrobenzyl 2-aminohexanoate hydrochloride is a promising chemical entity with potential applications in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is limited, this guide provides a thorough overview of its anticipated properties, a robust synthetic strategy, and appropriate analytical and safety protocols based on established chemical principles and data from related compounds. As research in this area progresses, a more detailed understanding of its chemical and biological properties will undoubtedly emerge, further solidifying its role as a valuable tool for researchers and drug development professionals.
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2025). RSC Publishing. Retrieved February 15, 2026, from
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